Pfizer Patent-Embedded Intermediate: Validated Synthetic Route to MTP/ApoB Inhibitors
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is explicitly identified as intermediate (V) in a patented Pfizer synthetic route leading to biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives that function as inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (ApoB) secretion [1]. The compound serves as the critical nitrated intermediate obtained from 7-bromo-1,2,3,4-tetrahydroisoquinoline (IV) via nitration with KNO3/H2SO4, and is subsequently converted to the N-Boc derivative (VI) for further elaboration [1]. In contrast, the un-nitrated analog 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) lacks the synthetic handle required for downstream amine introduction and has been reported primarily for alternative applications such as AKR1C3 inhibitor synthesis .
| Evidence Dimension | Validated use as a patent-specified intermediate in drug synthesis |
|---|---|
| Target Compound Data | Specifically designated as intermediate (V) in Pfizer patent US5919795 / WO9640640 for MTP/ApoB inhibitors; nitration step yield not reported |
| Comparator Or Baseline | 7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) — used as starting material (IV) prior to nitration; employed in AKR1C3 inhibitor synthesis |
| Quantified Difference | Target compound possesses the nitro group essential for the patented route; comparator lacks this functional handle and cannot proceed through the same synthetic sequence |
| Conditions | Multi-step organic synthesis as documented in US5919795 and WO9640640 |
Why This Matters
For researchers developing MTP/ApoB inhibitors or replicating the Pfizer route, procurement of the exact nitrated intermediate is required; substitution with the non-nitrated analog would necessitate re-optimization of the synthetic pathway.
- [1] Quallich GJ, Dorff PH, Chang G (Pfizer Inc.). Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and their use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (Apo B) secretion. US Patent 5,919,795. 1999 Jul 6. View Source
